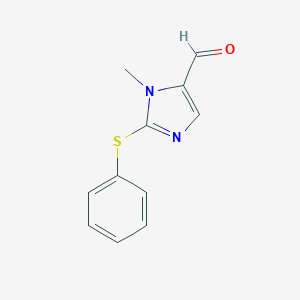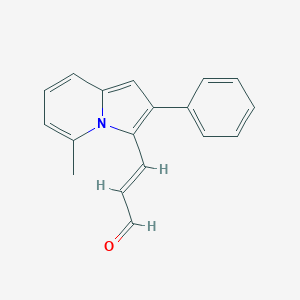![molecular formula C23H19NO4 B289785 Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is a chemical compound that has been of interest to scientists due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate have been studied extensively. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, the compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments is its potential as a cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. In addition, the compound has been shown to have anti-inflammatory properties, which can be useful in studying the role of inflammation in various diseases. One of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate. One area of research is to further study its mechanism of action and how it interacts with cancer cells. Another area of research is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be done to explore the possibility of using the compound in combination with other drugs to enhance its anti-cancer properties. Finally, research could be done to explore the potential use of the compound in other areas of medicine, such as in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate involves a multi-step process. The first step involves the reaction of 1,2-dicarbomethoxy-3,4-dihydroisoquinoline with phenylacetylene in the presence of a palladium catalyst. This reaction produces 5-methyl-4-phenylcyclopenta[c]quinoline-1,2-dicarboxylate. The second step involves the reaction of this intermediate with dimethyl sulfate in the presence of a base, which produces the final product, dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate.
Scientific Research Applications
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H19NO4/c1-14-18-11-7-8-12-24(18)21-16(19(14)15-9-5-4-6-10-15)13-17(22(25)27-2)20(21)23(26)28-3/h4-13H,1-3H3 |
InChI Key |
YYKDUAOZEVDKFR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C3=C(C(=CC3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C2C=CC=CN2C3=C(C(=CC3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



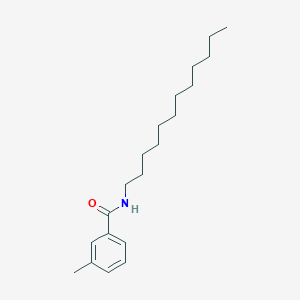
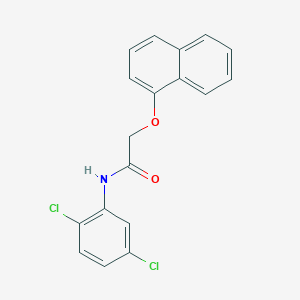
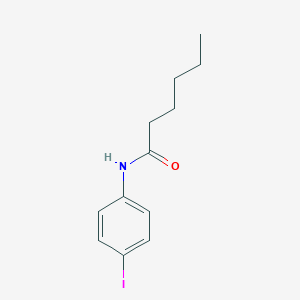
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
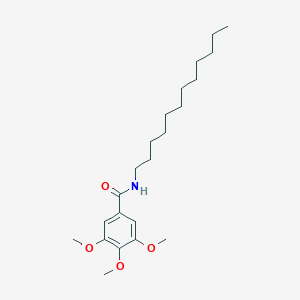
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)

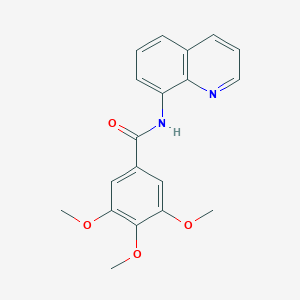

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
